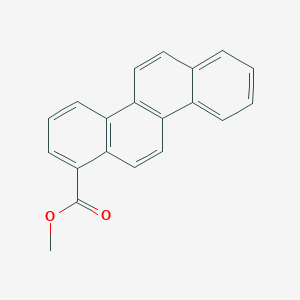

Methyl chrysene-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90340-68-4 |

|---|---|

Molecular Formula |

C20H14O2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

methyl chrysene-1-carboxylate |

InChI |

InChI=1S/C20H14O2/c1-22-20(21)19-8-4-7-15-17-10-9-13-5-2-3-6-14(13)16(17)11-12-18(15)19/h2-12H,1H3 |

InChI Key |

IWFIJMFJWRKOPY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Chrysene 1 Carboxylate and Analogous Structures

Precursor Synthesis: Chrysene-1-carboxylic Acid

The pivotal intermediate in the synthesis of methyl chrysene-1-carboxylate is chrysene-1-carboxylic acid. Its synthesis can be approached through several distinct chemical routes.

Derivatization from Chrysene-1-carbonyl Chloride

Chrysene-1-carboxylic acid can be prepared from its corresponding acid chloride, chrysene-1-carbonyl chloride. The synthesis of the acid chloride itself involves the reaction of chrysene-1-carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), in a suitable solvent like toluene (B28343). The mixture is typically heated to reflux to drive the reaction to completion. nih.govacs.org

The subsequent conversion of chrysene-1-carbonyl chloride to chrysene-1-carboxylic acid is achieved through hydrolysis. iitk.ac.inlibretexts.org This reaction is a standard procedure for the preparation of carboxylic acids from their acid chlorides. The highly reactive acid chloride readily reacts with water in a nucleophilic acyl substitution reaction. The process involves the nucleophilic attack of a water molecule on the carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate. This intermediate then eliminates a chloride ion and a proton to yield the final carboxylic acid product. The reaction is often performed in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. libretexts.org

The general mechanism for the hydrolysis of an acid chloride is as follows:

Nucleophilic attack by water on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the chloride ion.

Deprotonation to form the carboxylic acid.

This method provides a direct route to chrysene-1-carboxylic acid, provided the acid chloride is available.

Oxidative Pathways from Methylchrysenes

An alternative and common approach to synthesizing chrysenecarboxylic acids is through the oxidation of the corresponding methyl-substituted chrysenes. This method leverages the relative ease of oxidizing an alkyl side chain attached to an aromatic ring system.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can be used to convert methylchrysenes to their corresponding carboxylic acids. mdpi.comresearchgate.net For instance, the direct oxidation of 3-methylchrysene (B135459) to chrysene-3-carboxylic acid has been reported with a modest yield of 25%. mdpi.com The reaction is typically carried out by dissolving the methylchrysene in a mixture of pyridine and water, followed by the addition of KMnO₄. The reaction mixture is heated at reflux for an extended period to ensure the complete consumption of the starting material. mdpi.com

The general procedure involves:

Dissolving the methylchrysene in a pyridine/water solvent system.

Adding potassium permanganate to the solution.

Refluxing the mixture until the starting material is consumed.

Working up the reaction mixture to isolate the carboxylic acid product, which often involves acidification to precipitate the acid.

While a specific procedure for the oxidation of 1-methylchrysene (B135444) to chrysene-1-carboxylic acid is not detailed in the provided literature, the methodology applied to the 3-methyl isomer can be inferred to be applicable. mdpi.com The stability of the chrysene (B1668918) ring system towards oxidation allows for the selective oxidation of the methyl group. mdpi.com

Table 1: Oxidation of Methylchrysene to Chrysenecarboxylic Acid

| Starting Material | Oxidizing Agent | Solvent | Product | Yield | Reference |

| 3-Methylchrysene | KMnO₄ | Pyridine/Water | Chrysene-3-carboxylic acid | 25% | mdpi.com |

For more complex polycyclic aromatic hydrocarbons (PAHs) with alkyl substituents, selective oxidation strategies are often necessary to avoid degradation of the aromatic core. Research in this area has explored various catalytic systems to achieve higher selectivity and yields.

One approach involves the use of ruthenium-ion-catalyzed oxidation. This method has been shown to preferentially oxidize the aromatic ring system over the alkyl chain in certain substrates. Another promising strategy employs a tungsten-based catalyst (H₂WO₄) in combination with hydrogen peroxide (H₂O₂) as the oxidant. This system has demonstrated high, solvent-dependent selectivity towards the preferential oxidation of the aromatic carbon.

These advanced methods aim to provide a more controlled and efficient route to carboxylated PAHs, which can be particularly important when dealing with sensitive or complex structures.

Formation through Polycyclic Aromatic Hydrocarbon Degradation Pathways

Chrysene-1-carboxylic acid and its isomers can also be formed as metabolites during the degradation of larger, more complex PAHs by microorganisms. nih.govpjoes.com For example, the biodegradation of benzo[a]pyrene (B130552) by certain bacteria can lead to the formation of various chrysene derivatives, including dicarboxylic acids. nih.gov

The initial step in the aerobic catabolism of PAHs by bacteria typically involves the oxidation of the aromatic ring by a dioxygenase enzyme to form a dihydrodiol. nih.gov This intermediate is then further processed through either an ortho or meta-cleavage pathway, leading to the formation of various smaller molecules, including carboxylic acids. nih.gov These degradation pathways are a natural source of chrysenecarboxylic acids in the environment.

Esterification of Chrysene-1-carboxylic Acid to Methyl Ester

Once chrysene-1-carboxylic acid has been synthesized, the final step is its conversion to this compound. This is a standard esterification reaction, for which several well-established methods are available.

The most common method for this transformation is the Fischer esterification . chemistrysteps.commasterorganicchemistry.comchemguide.co.uk This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, and the water formed during the reaction is often removed. chemistrysteps.commasterorganicchemistry.com

The mechanism of the Fischer esterification involves the following key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product.

An alternative method for esterification, particularly useful for substrates that may be sensitive to strong acidic conditions, is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.comorganic-chemistry.org This method, known as the Steglich esterification, is a mild and efficient way to form esters. organic-chemistry.org The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org

Table 2: Common Esterification Methods

| Method | Reagents | Conditions | Advantages |

| Fischer Esterification | Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄) | Heating/Reflux | Simple reagents, suitable for large scale |

| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP (catalyst) | Mild, room temperature | Suitable for acid-sensitive substrates |

Conventional Esterification Techniques

The most common and well-established method for converting a carboxylic acid to its corresponding ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), to produce the methyl ester. masterorganicchemistry.comorgsyn.org The reaction is an equilibrium process, and to drive it towards the product, strategies such as using a large excess of the alcohol or removing the water formed during the reaction are employed. masterorganicchemistry.combyjus.com

The general mechanism for Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic attack by alcohol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). chemguide.co.uk

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

For the synthesis of this compound, chrysene-1-carboxylic acid would be refluxed with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comsciprofiles.com The removal of water, often achieved through azeotropic distillation using a Dean-Stark apparatus, can significantly improve the yield of the desired methyl ester. semanticscholar.org A similar procedure has been successfully used in the synthesis of methyl 2,3-di(naphthalen-1-yl)acrylate, a precursor to a picene (B1221364) derivative, where the carboxylic acid was heated at reflux with methanol and sulfuric acid in toluene using a Dean-Stark water separator. rsc.org

Table 1: Typical Reaction Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Carboxylic Acid, Alcohol | Formation of ester |

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Activates the carboxylic acid |

| Temperature | Reflux | Increases reaction rate |

| Conditions | Excess alcohol or removal of water | Shifts equilibrium towards products |

Novel Esterification Protocols

While Fischer esterification is robust, research has focused on developing milder and more efficient protocols. One area of development is the use of photoacid catalysts. For instance, Eosin Y, activated by visible light, can catalyze the esterification of various carboxylic acids under mild conditions, proceeding through a proposed proton-coupled electron transfer (PCET) mechanism. This method avoids the use of strong, corrosive acids.

Another modern approach involves the use of ionic liquids as both the catalyst and reaction medium. Brønsted acidic ionic liquids have been shown to be efficient and reusable catalysts for Fischer esterification, offering good yields and a greener alternative to traditional methods. sioc-journal.cn

Advanced Synthetic Strategies for Chrysene Frameworks with Carboxylate Moieties

The synthesis of the chrysene skeleton itself, particularly with functional groups at specific positions like the C-1 carboxylate, requires sophisticated synthetic strategies.

Photochemical Cyclization Reactions

Photochemical reactions are a powerful tool for constructing complex aromatic systems like chrysene. The key reaction is an intramolecular 6π-electrocyclization, often followed by an oxidation step.

Regiospecific Approaches in Chrysene Formation

The Mallory reaction is a classic photochemical method for synthesizing phenanthrenes and other fused-ring systems, including chrysenes. mdpi.com It involves the iodine-catalyzed oxidative photocyclization of a stilbene-type precursor. dicp.ac.cn To achieve regiospecificity and synthesize a single isomer like 1-substituted chrysene, one of the two possible cyclization positions on the precursor must be blocked. For instance, 1-methylchrysene has been synthesized in high yield using a precursor where one ortho position is blocked, directing the cyclization to the desired location. masterorganicchemistry.commdpi.com The synthesis of chrysene-1-carboxylic acid could be envisioned through a similar route, starting with a stilbene (B7821643) precursor bearing a carboxyl group or a precursor that can be later converted to a carboxyl group.

Oxidative Photocyclization of Precursors

The synthesis of chrysene derivatives often involves the oxidative photocyclization of diarylethylene precursors. For example, the synthesis of ethyl or methyl picene-13-carboxylate (a larger polycyclic aromatic system) was achieved by the irradiation of a 2,3-di(naphthalen-1-yl)acrylate precursor with UV light in the presence of iodine. rsc.org This demonstrates that a carboxylate moiety can be carried through the photocyclization step to form the fused aromatic system. The reaction proceeds by forming a dihydrophenanthrene-type intermediate, which is then oxidized to the fully aromatic chrysene system. dicp.ac.cn

Directed Metalation and Cross-Coupling Methodologies

Directed metalation and transition-metal-catalyzed cross-coupling reactions offer highly regioselective methods for functionalizing aromatic rings, providing a strategic route to chrysene-1-carboxylate.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. upenn.edu A directing metalation group (DMG) on the aromatic ring, such as an amide or an O-carbamate, directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as carbon dioxide (CO₂), to install a carboxylic acid group. upenn.edumdpi.com This strategy has been successfully applied to the chrysene framework. For example, chrysen-1-yl and chrysen-3-yl N,N-diethyl-O-carbamates have been shown to undergo regioselective DoM, allowing for the introduction of various electrophiles at the ortho positions. encyclopedia.pub A synthetic sequence could involve the preparation of 1-hydroxychrysene, its conversion to an O-carbamate DMG, followed by DoM and quenching with CO₂ to yield chrysene-2-carboxylic acid. To obtain the 1-carboxylate, a precursor with a DMG at a different position would be required, or a directed remote metalation (DreM) strategy could be employed. sciprofiles.com

Table 2: Selected Advanced Synthetic Reactions for Chrysene Functionalization

| Reaction Type | Key Reagents | Function | Application to Chrysene-1-carboxylate |

|---|---|---|---|

| Photochemical Cyclization | Stilbene precursor, I₂, UV light | Forms the chrysene ring system | Synthesis of the chrysene-1-carboxylic acid precursor rsc.org |

| Directed ortho Metalation (DoM) | Directing Group, Organolithium, CO₂ | Regioselective carboxylation | Introduction of a carboxyl group at a specific position encyclopedia.pub |

| Palladium-Catalyzed Carboxylation | Aryl halide/triflate, Pd catalyst, CO₂ | Introduces a carboxyl group | Conversion of 1-halochrysene to chrysene-1-carboxylic acid encyclopedia.pub |

| Nickel-Catalyzed Cross-Coupling | Aryl halide, Carboxylate, Ni catalyst | Forms C-C bonds | Coupling reactions involving chrysene precursors sioc-journal.cnmdpi.com |

Transition metal-catalyzed cross-coupling reactions provide another versatile route. Palladium-catalyzed reactions, in particular, are widely used for C-C bond formation. A 1-halochrysene (e.g., 1-bromochrysene) could undergo palladium-catalyzed carboxylation using carbon monoxide or other CO₂ sources to introduce the C1-carboxylate group. encyclopedia.pub Recent advancements have led to efficient palladium-catalyzed electrocarboxylation methods that can use near-stoichiometric amounts of CO₂, which is advantageous when using isotopically labeled sources. upenn.edu

Nickel-catalyzed cross-coupling reactions have also emerged as powerful tools in organic synthesis due to the lower cost and unique reactivity of nickel. mdpi.com These reactions can be used to couple aryl halides with various partners. For the synthesis of this compound, a nickel-catalyzed coupling could be envisioned to construct the chrysene framework itself or to introduce the carboxylate group onto a pre-formed chrysene ring. sioc-journal.cn

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. nih.gov The method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. This generates a stabilized carbanion that can be trapped by various electrophiles.

In the context of chrysene synthesis, O-carbamates derived from chrysenols serve as excellent precursors. nih.govacs.org The carbamate (B1207046) group acts as a powerful DMG. Research has demonstrated that chrysen-1-yl and chrysene-3-yl N,N-diethyl-O-carbamates can be selectively metalated using sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.govacs.org Subsequent quenching with an electrophile introduces a substituent at the position ortho to the carbamate. This DoM strategy has been successfully applied to produce di-substituted chrysene derivatives in yields ranging from 27% to quantitative. unit.nounit.no The choice of lithium base can influence the site selectivity when competing ortho positions are present. nih.gov

Table 1: Key Reagents in Directed Ortho Metalation of Chrysenyl Carbamates

| Component | Role | Common Example(s) |

| Substrate | Aromatic core with DMG | Chrysen-1-yl N,N-diethyl-O-carbamate |

| Directing Group | Directs deprotonation | N,N-diethyl-O-carbamate (-OCONEt₂) |

| Base | Deprotonating agent | s-BuLi / TMEDA |

| Electrophile | Traps the organometallic intermediate | CO₂, I₂, Me₃SiCl |

This methodology provides a general and regioselective route to a variety of ortho-substituted chrysenyl derivatives, which can be further elaborated to target compounds like this compound. nih.govacs.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is among the most prominent. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org

This strategy is frequently used to construct the biaryl or aryl-naphthalene precursors that are subsequently cyclized to form the chrysene core. rsc.org For instance, the Suzuki cross-coupling of naphthalene-2-boronic acid with substituted bromobenzaldehydes or bromophenylacetates can produce the necessary precursors for chrysene synthesis in high yields (55–98%). rsc.org

Furthermore, the Suzuki-Miyaura reaction can be employed to functionalize a pre-existing chrysene skeleton. sioc-journal.cn The protocol has been optimized for sterically hindered substrates, such as coupling chrysenyl carboxamides with methylnaphthalenyl boronic esters, by carefully selecting the catalyst and ligands. unit.nounit.no The use of bulky, electron-rich trialkylphosphine ligands, such as P(t-Bu)₃, has been shown to be particularly effective for coupling challenging substrates, including aryl chlorides. nih.gov These advancements have broadened the scope of Suzuki-Miyaura coupling in the synthesis of complex PAHs and materials for optoelectronics. sioc-journal.cnresearchgate.net

Annulation Reactions for Extended Aromatic Systems

Annulation reactions are fundamental to the synthesis of polycyclic aromatic hydrocarbons, as they involve the construction of new rings onto an existing molecular framework. acs.org These reactions are crucial for extending the π-conjugated system, a key feature of materials used in optoelectronics and light-emitting diodes. unit.nonih.gov Traditional methods often rely on multi-step approaches or the Scholl reaction, which can be inefficient and require harsh conditions. nih.gov Modern annulation strategies offer milder and more efficient alternatives.

Dehydrogenative Annulations

Dehydrogenative annulation is an atom-economical process where a new ring is formed through the activation and coupling of two C-H bonds, releasing molecular hydrogen as the only byproduct. nih.gov This approach avoids the need for pre-functionalized substrates. scispace.com

Recent advancements have highlighted electrochemistry as a powerful tool for facilitating these transformations. nih.gov Electro-oxidative dehydrogenative annulation allows for the assembly of PAHs under mild conditions, in contrast to the strong acids and stoichiometric oxidants typically required for the conventional Scholl reaction. nih.gov Palladium catalysis has also been successfully used to achieve intermolecular dehydrogenative annulation, for example, by coupling aryl iodides with aryl carbamic chlorides to synthesize phenanthridinone derivatives, a related heterocyclic system. scispace.com

Electrophilic Cyclization Reactions

Electrophilic cyclization is a powerful method for constructing fused aromatic systems from appropriately designed precursors. mit.edu This strategy often involves the attack of an electrophile on an alkyne-substituted biaryl compound, which initiates a cyclization cascade to form a new aromatic ring. mit.edu For example, treating substituted 2-(ethynyl)biphenyls with an electrophile like I(pyridine)₂BF₄ can lead to substituted phenanthrenes in high yield. mit.edu

A classic example of electrophilic cyclization is the Scholl reaction, which involves the intramolecular arylation of two aromatic rings using a Lewis acid and a protic acid. sioc-journal.cnacs.org This reaction has been used to synthesize benzo[g]chrysene (B86070) derivatives. sioc-journal.cn Another approach involves the ICl-promoted cyclization of bis(biaryl)acetylenes to generate iodide-functionalized phenanthrene (B1679779) intermediates, which can then undergo an intramolecular Mizoroki-Heck coupling to yield dibenzo[g,p]chrysenes. researchgate.net Brønsted acids have also been shown to promote the one-pot synthesis of chrysene derivatives from isochromenylium (B1241065) intermediates. acs.org

Decarboxylative Functionalization Strategies

Decarboxylative functionalization is an attractive synthetic transformation where a carboxylic acid group is extruded as carbon dioxide, a stable and easily removed byproduct. nih.gov Carboxylic acids are widely available, stable, and generally non-toxic feedstocks. nih.govnih.gov This strategy allows the carboxyl group to be used as a traceless directing group or as a precursor to a reactive intermediate that can be functionalized. nih.gov The conversion can be applied to both C(sp²)–COOH and C(sp³)–COOH bonds, making it a versatile tool in organic synthesis. nih.gov

Radical Decarboxylation Pathways

Radical decarboxylation involves the generation of a carbon-centered radical intermediate through the homolytic cleavage of the C-COOH bond. nih.gov This process can be initiated through various mechanisms, including single-electron transfer (SET) oxidation or reduction, and ligand-to-metal charge transfer (LMCT). nih.gov

Visible-light photoredox catalysis has emerged as a particularly mild and efficient way to achieve radical decarboxylative functionalization of carboxylic acids. researchgate.netbeilstein-journals.org For aromatic carboxylic acids, radical formation can be achieved using systems like silver/persulfate. nih.gov The resulting aryl radical can then be trapped, for instance, by a hydrogen atom source to achieve net decarboxylative protonation. nih.gov This pathway is supported by mechanistic studies showing the formation of radical intermediates. acs.org The radical generated from the decarboxylation step can participate in a variety of subsequent transformations, enabling the creation of new C-C and C-X bonds under neutral conditions. researchgate.netrsc.org

Other Functionalization and Derivatization Routes of Chrysene Rings

The chrysene core, a polycyclic aromatic hydrocarbon (PAH), is a versatile scaffold that can be modified through various chemical reactions. These transformations are crucial for synthesizing a wide array of derivatives with tailored electronic and physical properties. Key functionalization strategies include aromatic nitration, reduction reactions, and cross-coupling methods to extend the conjugated π-system.

Aromatic Nitration

Aromatic nitration introduces a nitro group (-NO₂) onto the chrysene ring, a fundamental step for creating further derivatives. The position of nitration is highly dependent on the reaction conditions and the reagents used.

Detailed Research Findings:

Nitration of chrysene typically occurs at the C6 position, which is the most electronically activated site. heteroletters.org Traditional methods often employ a mixture of nitric acid and sulfuric acid. rushim.ruscirp.org However, these conditions can be harsh and may lead to side products. rushim.ru

More modern and milder methods have been developed to improve regioselectivity and yield. One such method involves the use of bismuth nitrate (B79036) pentahydrate impregnated on montmorillonite (B579905) clay, activated by ultrasound. heteroletters.org This approach successfully nitrates less reactive aromatic compounds like chrysene, yielding 6-nitrochrysene (B1204248) in high yield (88%) after a short reaction time (30 minutes). heteroletters.org This method avoids the hazards associated with strong acid mixtures. heteroletters.orgrushim.ru

The reaction can be generalized as follows: Chrysene + Nitrating Agent → 6-Nitrochrysene

The introduction of the nitro group opens pathways to other functional groups. For instance, the nitro group can be reduced to an amino group (-NH₂), which can then be used in the synthesis of more complex molecules, such as azachrysenes. chim.it

Catalytic Hydrogenation and Reduction Reactions

The reduction of the chrysene ring system can be controlled to yield partially or fully saturated products. These reactions alter the planarity and electronic properties of the molecule. The choice of catalyst and reaction conditions determines the extent of hydrogenation. acs.orgmdpi.com

Detailed Research Findings:

Catalytic Hydrogenation: Complete hydrogenation of chrysene to octadecahydrochrysene can be achieved under specific conditions. For example, using a palladium-on-gamma-alumina catalyst (Pd⁰/γ-Al₂O₃) with hydrogen in supercritical carbon dioxide at elevated temperatures (90-150 °C) can lead to the virtually total hydrogenation of chrysene. acs.org The steps in the hydrocracking of a four-ring molecule like chrysene typically involve hydrogenation, isomerization, and then cracking. fischer-tropsch.org Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) with a palladium-on-carbon catalyst (Pd/C), offers an alternative to using flammable hydrogen gas directly. utrgv.edu

Birch Reduction: The Birch reduction is a powerful method for the partial reduction of aromatic rings, typically yielding 1,4-dienes. wikipedia.orgmasterorganicchemistry.com This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like an alcohol). wikipedia.orgmasterorganicchemistry.com For polycyclic aromatic hydrocarbons like naphthalene (B1677914), a related compound, the Birch reduction leads to 1,4,5,8-tetrahydronaphthalene. adichemistry.com While specific studies on the Birch reduction of chrysene itself are less common, the principles suggest that selective reduction of one of the benzene (B151609) rings is feasible. The regioselectivity of the Birch reduction is influenced by the substituents present on the aromatic ring. masterorganicchemistry.comadichemistry.com Electron-donating groups direct reduction to the ortho and meta positions, while electron-withdrawing groups favor ipso and para reduction. adichemistry.com

Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are indispensable tools for extending the π-conjugated system of chrysene by forming new carbon-carbon bonds. These methods allow for the precise attachment of various organic fragments to the chrysene scaffold, enabling the synthesis of materials for electronic and optoelectronic applications. nih.govmanchester.ac.uk

Detailed Research Findings:

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is widely used to create C-C bonds by reacting an organoboron compound with an organohalide. rsc.orgrsc.org This method has been successfully applied to synthesize functionalized chrysene derivatives. nih.govrsc.orgsioc-journal.cn For instance, 4,10-dichlorochrysene can be coupled with various boronic acids to produce 4,10-disubstituted chrysenes. nih.gov This approach provides a regiocontrolled pathway to novel chrysene-based materials. nih.gov The synthesis of benzo[g]chrysene discotic liquid crystals also utilizes the Suzuki-Miyaura reaction as a key step. sioc-journal.cn

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgresearchgate.net This reaction is particularly valuable for introducing alkynyl groups onto the chrysene core, thereby extending its linear π-system. manchester.ac.ukresearchgate.net Such extensions are crucial for tuning the photophysical properties of the resulting molecules for applications in organic electronics. researchgate.netnih.gov Mechanochemical methods, using high-temperature ball milling, have been developed to facilitate the Sonogashira coupling of sparingly soluble PAHs, including those with large polyaromatic structures. rsc.org

Mizoroki-Heck Coupling: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. acs.orgrsc.org This reaction has been employed in the synthesis of complex, extended aromatic systems derived from chrysene, such as dibenzo[g,p]chrysenes. acs.orgacs.orgresearchgate.net The process can involve an intramolecular Heck reaction on a suitably functionalized precursor to perform the final ring-closing step, affording the extended chrysene derivative. acs.orgacs.org

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy of methyl chrysene-1-carboxylate reveals distinct signals for the aromatic protons and the methyl ester group. The chemical shifts (δ) are influenced by the electron density and the proximity of other functional groups. The aromatic region typically shows a complex pattern of overlapping multiplets due to the coupling between adjacent protons on the chrysene (B1668918) core.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH₃ | 3.99 | s | - |

| H-2 | 7.72 | d | 7.9 |

| H-3 | 7.46 | t | 7.6 |

| H-4 | 7.91 | d | 8.2 |

| H-5 | 8.61 | d | 9.2 |

| H-6 | 7.82 | d | 9.2 |

| H-7 | 7.55 | t | 7.8 |

| H-8 | 7.77 | d | 8.4 |

| H-9 | 7.63 | t | 7.6 |

| H-10 | 8.13 | d | 8.0 |

| H-11 | 8.95 | s | - |

| H-12 | 8.21 | d | 8.8 |

s = singlet, d = doublet, t = triplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and chemical environment.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 129.2 |

| C-2 | 128.7 |

| C-3 | 126.5 |

| C-4 | 128.4 |

| C-4a | 131.8 |

| C-4b | 125.9 |

| C-5 | 121.5 |

| C-6 | 127.3 |

| C-6a | 130.1 |

| C-7 | 126.8 |

| C-8 | 126.9 |

| C-9 | 126.7 |

| C-10 | 123.1 |

| C-10a | 132.5 |

| C-10b | 124.8 |

| C-11 | 128.9 |

| C-12 | 122.6 |

| C-12a | 129.8 |

| C-12b | 125.1 |

| COOCH₃ | 168.1 |

| OCH₃ | 52.3 |

Two-dimensional (2D) NMR techniques are employed to further elucidate the complex structure of this compound. Homonuclear decoupling experiments can simplify complex splitting patterns in the ¹H NMR spectrum, helping to identify which protons are coupled to each other.

Nuclear Overhauser Effect (NOE) spectroscopy is particularly useful for determining the spatial proximity of protons. For instance, an NOE enhancement is expected between the methyl protons of the ester group and the adjacent aromatic proton (H-12), as well as between H-2 and H-11. These correlations help to unambiguously assign the proton signals and confirm the regiochemistry of the substitution on the chrysene framework.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound under EI conditions would show a prominent molecular ion (M⁺) peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), leading to characteristic fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that is particularly useful for polar and less volatile compounds. For this compound, ESI-MS would typically show the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. This technique is valuable for accurately determining the molecular weight with minimal fragmentation, thus complementing the data obtained from EI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For chrysene derivatives, GC-MS is frequently employed for their separation and identification in complex mixtures, such as environmental samples. researchgate.netresearchgate.netresearchgate.net The separation is achieved on a capillary column, and the retention time is characteristic of the specific isomer. researchgate.net For instance, different methylchrysene isomers can be separated and quantified using this method. researchgate.netallenpress.com

In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions. The mass spectrum of 1-methylchrysene (B135444), a closely related compound, shows a prominent molecular ion peak (m/z 242), which is expected due to the stability of the aromatic system. nih.govnist.gov Fragmentation patterns can provide further structural information. For this compound, the molecular ion peak would be expected at a higher m/z value corresponding to its molecular weight. The presence of the ester group would likely lead to characteristic fragmentation patterns, such as the loss of a methoxy group (-OCH3) or the entire carboxylate group (-COOCH3).

Derivatization is a common strategy in GC-MS analysis of less volatile or polar compounds like carboxylic acids to improve their chromatographic behavior. d-nb.info While this compound is an ester and may not strictly require derivatization, the general principles of GC-MS analysis for polycyclic aromatic hydrocarbon (PAH) derivatives are applicable. chromatographyonline.comepa.gov The choice of the stationary phase in the GC column is crucial for achieving good separation of isomers. researchgate.net

Table 1: GC-MS Data for Related Chrysene Compounds

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

| 1-Methylchrysene | 242 | 241, 239 | nih.gov |

| Chrysene | 228 | 226, 224 |

This table is illustrative and based on data for related compounds. Specific fragmentation for this compound would require experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile or thermally labile compounds that are not amenable to GC-MS. This makes it a valuable tool for the analysis of many PAH derivatives, including those with polar functional groups like carboxylic acids or their esters. sciex.com LC-MS combines the high separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry.

For the analysis of chrysene and its derivatives, reversed-phase HPLC is often used, where a nonpolar stationary phase is paired with a polar mobile phase. allenpress.comchromatographyonline.com This allows for the separation of different isomers and derivatives based on their hydrophobicity. allenpress.com The separated compounds are then introduced into the mass spectrometer. Various ionization techniques can be employed in LC-MS, such as electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), with the choice depending on the analyte's properties. sciex.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is a fundamental technique for characterizing aromatic compounds like chrysene and its derivatives. iarc.frbspublications.net

Absorption and Emission Spectral Analysis

The UV-Vis absorption spectrum of chrysene is characterized by a series of absorption bands in the ultraviolet region, arising from π-π* transitions within the polycyclic aromatic system. bspublications.net The introduction of substituents, such as a methyl group and a carboxylate group, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. These shifts are known as bathochromic (red shift) or hypsochromic (blue shift) effects. bspublications.net The position and intensity of these bands are sensitive to the electronic nature and position of the substituents on the chrysene core.

The emission spectrum (fluorescence) is also a key characteristic. Upon excitation at an appropriate wavelength, the molecule emits light at a longer wavelength. The shape and position of the emission spectrum are often a mirror image of the absorption spectrum. The difference between the absorption and emission maxima is known as the Stokes shift. For chrysene derivatives, the emission spectra are typically in the violet-blue region of the electromagnetic spectrum. rsc.org

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of fluorescent molecules (fluorophores). Chrysene and many of its derivatives are fluorescent. rsc.orgresearchgate.net The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter that quantifies the efficiency of the fluorescence process. d-nb.inforsc.org The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is another important characteristic. mdpi.com

The fluorescence properties of chrysene derivatives can be influenced by the solvent polarity and the nature of the substituents. d-nb.info For example, the introduction of an ethynyl (B1212043) group to chrysene has been shown to increase the fluorescence quantum yield. rsc.org The carboxylate group in this compound could potentially influence the fluorescence properties through its electronic effects. The study of fluorescence quenching, where the fluorescence intensity is decreased by the presence of other molecules, can also provide insights into intermolecular interactions. researchgate.net

Table 2: Photophysical Data for Related Chrysene Compounds

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| Chrysene | ~268, 320, 360 | ~365, 385, 405 | 0.14 | rsc.org |

| Dialkynylchrysene derivative | - | - | 0.41 | rsc.org |

This table provides representative data for the chrysene core and a derivative to illustrate the effect of substitution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) corresponding to the vibrations of chemical bonds. davcollegekanpur.ac.in For this compound, the IR spectrum would exhibit characteristic bands for the aromatic C-H and C=C stretching vibrations, as well as distinct bands for the ester functional group.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. rsc.org This technique is used to study chiral molecules. A molecule must be chiral to exhibit a CD signal. While this compound itself is not inherently chiral, it could exhibit an induced CD signal if it interacts with a chiral environment, such as being bound to a chiral macromolecule like DNA or a protein. researchgate.netrsc.org

Studies on chrysene derivatives have shown that they can exhibit CD signals when incorporated into chiral structures, such as helicenes or when interacting with DNA. rsc.orgchemrxiv.orgsemanticscholar.org For instance, the interaction of chrysene derivatives with DNA can lead to induced CD signals in the absorption region of the chrysene chromophore, providing information about the binding mode. researchgate.netrsc.org Therefore, CD spectroscopy could be a useful technique to probe the interactions of this compound with chiral biological targets.

Theoretical and Computational Studies of Methyl Chrysene 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of polycyclic aromatic hydrocarbon (PAH) derivatives. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. For methyl chrysene-1-carboxylate, such calculations can reveal how the addition of a methyl carboxylate group to the chrysene (B1668918) framework alters its electronic and photophysical properties. Methodologies like the B3LYP functional combined with a basis set such as 6-31G(d) are commonly employed for optimizing molecular structures and predicting properties of chrysene derivatives. nih.govmdpi.com

A fundamental aspect of electronic structure analysis is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. acs.org A smaller gap generally implies that less energy is required to excite an electron, often leading to absorption at longer wavelengths and potentially higher reactivity. acs.org

In chrysene derivatives, the distribution and energy of these orbitals are influenced by the nature and position of substituents. The chrysene core itself is a large, conjugated π-system. The introduction of a this compound group involves two components with differing electronic effects: the chrysene ring and the methyl carboxylate substituent. DFT calculations can precisely map the electron density of the HOMO and LUMO across the molecule. For many chrysene derivatives, the HOMO is typically delocalized across the aromatic core, while the LUMO's distribution is also largely on the fused ring system. nih.gov

The HOMO-LUMO energy gap can be computationally predicted. For instance, theoretical studies on various substituted dibenzo[g,p]chrysenes have shown how different functional groups modulate this gap. nih.gov Twisting in the aromatic backbone can lead to a slight increase in the HOMO energy and a decrease in the LUMO energy, resulting in a smaller energy gap. nih.govbeilstein-journals.org While specific data for this compound is not extensively published, trends can be inferred. The carboxylate group is generally electron-withdrawing, which would be expected to lower the energy of the LUMO. This effect, combined with the properties of the chrysene system, would define the final energy gap and influence its potential application in organic electronics. researchgate.net

Table 1: Illustrative Comparison of Calculated HOMO-LUMO Energy Gaps for Chrysene and a Related Derivative.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Chrysene (Hypothetical) | -5.80 | -2.00 | 3.80 |

| Dibenzo[g,p]chrysene (B91316) | -5.46 | -2.03 | 3.43 |

Note: This table is for illustrative purposes. Values are representative and based on typical DFT calculation results for similar PAH systems. The actual values for this compound would require specific calculation.

Quantum chemical calculations are widely used to predict various spectroscopic properties, including UV-visible absorption spectra. spectroscopyonline.com Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic transitions from the ground state to excited states, which correspond to the absorption bands observed in a UV-vis spectrum. acs.org

For chrysene and its derivatives, the absorption spectra are characterized by several bands corresponding to π-π* transitions within the aromatic system. Computational models can predict the maximum absorption wavelengths (λmax) and the oscillator strengths (f) of these transitions. Studies on related chrysene derivatives show that the calculated absorption spectra often show good agreement with experimental data. nih.gov The introduction of substituents can cause a bathochromic (red-shift) or hypsochromic (blue-shift) effect. For example, research on dibenzo[g,p]chrysene derivatives demonstrated that various substitutions resulted in a red-shift compared to the parent compound. nih.gov By performing TD-DFT calculations on this compound, one could predict its UV-visible spectrum and gain insight into how the methyl carboxylate group perturbs the electronic transitions of the chrysene core.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Chrysene Derivative.

| Compound | Calculated λmax (nm) | Experimental λmax (nm) | Transition |

|---|---|---|---|

| Dibenzo[g,p]chrysene | 399 | 403 | S0 → S1 |

Note: This table illustrates the typical accuracy of TD-DFT calculations in predicting spectroscopic properties for complex aromatic systems. Data is based on reported values for related compounds. nih.gov

Reaction Mechanism Modeling

Theoretical modeling is a powerful asset for elucidating the complex pathways of organic reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing insights that are often difficult to obtain experimentally. acs.org

For this compound, several reaction types could be modeled. One example is the formation of the ester itself, such as via the methylation of chrysene-1-carboxylic acid. The mechanism of esterification, whether acid-catalyzed (Fischer esterification) or mediated by reagents like trimethylsilyldiazomethane, can be computationally investigated. researchgate.netlibretexts.org For instance, modeling the reaction of chrysene-1-carboxylic acid with a methylating agent would involve locating the transition state for the proton transfer and subsequent nucleophilic attack, thereby confirming the most favorable pathway. researchgate.net

Another relevant area is the modeling of reactions involving the chrysene backbone or the ester functionality. For example, the oxidation of a methylchrysene to the corresponding carboxylic acid has been performed experimentally. mdpi.com Computational modeling could explore the mechanism of this oxidation, identifying key intermediates and transition states. Similarly, the reduction of the ester group to an alcohol using reagents like LiAlH4 could be modeled. libretexts.org Such studies would clarify the step-wise process, including the initial nucleophilic attack by a hydride ion and the subsequent elimination of the methoxy (B1213986) group. libretexts.org Quantum chemical calculations have been successfully used to predict the regioselectivity of reactions on substituted aromatic compounds, which would be crucial for understanding reactions on the chrysene ring of this compound. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While the chrysene ring system is largely planar and rigid, the methyl carboxylate substituent introduces a degree of conformational flexibility. The group can rotate around the single bond connecting the carbonyl carbon to the chrysene ring. Conformational analysis aims to identify the most stable arrangement (conformer) of the molecule and the energy barriers to rotation between different conformers. nih.gov

Computational methods can perform a systematic search of the conformational space by rotating the key dihedral angle and calculating the potential energy at each step. This generates a potential energy surface that reveals the global energy minimum, corresponding to the most stable conformation, as well as other local minima. nih.gov For this compound, this analysis would determine the preferred orientation of the ester group relative to the plane of the aromatic rings, which can be influenced by steric hindrance and electronic interactions.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model the vibrational and rotational motions and conformational changes at a given temperature. nih.gov An MD simulation of this compound would show how the ester group behaves in a solution environment, providing information on the populations of different conformational states and the rates of interconversion between them. nih.govnih.gov This dynamic information is crucial for understanding how the molecule's shape fluctuates and how this might affect its interactions with other molecules or its photophysical properties.

Table 3: List of Compounds Mentioned in the Article.

| Compound Name |

|---|

| This compound |

| Chrysene |

| Chrysene-1-carboxylic acid |

| Dibenzo[g,p]chrysene |

| 3-methylcatechol |

| Trimethylsilyldiazomethane |

Research Gaps and Future Directions in Methyl Chrysene 1 Carboxylate Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of Methyl chrysene-1-carboxylate is not explicitly detailed in current literature, presenting a significant research opportunity. A plausible and logical synthetic approach would involve a two-step sequence: the oxidation of 1-methylchrysene (B135444) to chrysene-1-carboxylic acid, followed by the esterification of the resulting carboxylic acid.

Current methods for the oxidation of methyl groups on PAHs, such as the use of potassium permanganate (B83412) (KMnO4), often result in modest yields. For instance, the oxidation of 3-methylchrysene (B135459) to chrysene-3-carboxylic acid has been achieved, but with notable challenges, including the stability of the chrysene (B1668918) ring system towards oxidation. mdpi.com Future research should focus on developing more efficient and sustainable oxidation methods. This could involve exploring alternative oxidizing agents, such as catalytic systems based on earth-abundant metals, or employing photochemical oxidation techniques that offer milder reaction conditions.

The subsequent esterification of chrysene-1-carboxylic acid to its methyl ester can likely be achieved through standard methods like Fischer-Speier esterification. However, optimizing these conditions for the specific substrate to maximize yield and purity will be crucial. The development of a one-pot synthesis from 1-methylchrysene directly to this compound would represent a significant advancement in efficiency.

Table 1: Potential Synthetic Routes and Areas for Improvement

| Step | Current Potential Method | Research Gaps & Future Directions |

| Oxidation | Oxidation of 1-methylchrysene with KMnO4 | - Low yields and harsh conditions. - Development of catalytic oxidation systems (e.g., using transition metal catalysts). - Exploration of photochemical or electrochemical oxidation methods for improved selectivity and sustainability. |

| Esterification | Fischer-Speier esterification of chrysene-1-carboxylic acid | - Optimization of reaction conditions for the specific substrate. - Investigation of alternative esterification catalysts to improve efficiency. |

| Overall Process | Two-step synthesis | - Development of a one-pot synthetic route from 1-methylchrysene. |

Exploration of Novel Reactions and Transformative Potential

The reactivity of this compound is largely uncharted territory. The presence of the ester functional group attached to the rigid, electron-rich chrysene core suggests a rich and varied chemical reactivity. Future research should systematically explore the transformative potential of this molecule.

Key areas of investigation should include:

Reactions at the Ester Group: Saponification to the corresponding carboxylate salt, amidation to form chrysene-1-carboxamides, and reduction to yield 1-(hydroxymethyl)chrysene are fundamental transformations that would provide access to a new range of chrysene derivatives with potentially interesting properties.

Electrophilic Aromatic Substitution: The chrysene ring system is susceptible to electrophilic attack. Studying reactions such as nitration, halogenation, and Friedel-Crafts acylation on this compound would provide insights into the directing effects of the methyl ester group on the chrysene nucleus.

Cross-Coupling Reactions: The synthesis of more complex architectures could be achieved by first converting the methyl ester to a more reactive functional group (e.g., a halide) and then employing modern cross-coupling methodologies like Suzuki, Sonogashira, or Buchwald-Hartwig reactions.

Photochemical Reactions: Given that the parent chrysene molecule is photoactive, investigating the photochemical behavior of this compound could lead to novel transformations and the synthesis of unique molecular structures. tandfonline.com

Application of Advanced Spectroscopic and Analytical Tools for In-Depth Characterization

A comprehensive characterization of this compound is essential for understanding its structure and properties. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry will be fundamental, the application of more advanced tools can provide deeper insights.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons in the characteristic downfield region, with splitting patterns influenced by the substitution pattern. - A singlet for the methyl ester protons (~3.5-4.0 ppm). |

| ¹³C NMR | - Resonances for the numerous aromatic carbons. - A signal for the ester carbonyl carbon (~165-175 ppm). - A signal for the methyl ester carbon (~50-55 ppm). |

| IR Spectroscopy | - A strong carbonyl (C=O) stretching vibration for the ester group (~1720-1740 cm⁻¹). - C-H stretching and bending vibrations for the aromatic and methyl groups. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns. |

Future research should employ two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, which can be complex for a large polycyclic system. mdpi.com High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition. bohrium.com Furthermore, techniques like X-ray crystallography would provide definitive proof of the molecular structure and packing in the solid state. The application of fluorescence spectroscopy could also reveal interesting photophysical properties. iarc.fr

Integration of Computational Chemistry for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful tool to complement and guide experimental studies on this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict a variety of molecular properties and reaction pathways before they are explored in the lab.

Key areas where computational chemistry can make a significant impact include:

Predicting Reaction Energetics and Mechanisms: Computational studies can be used to model the proposed synthetic routes, helping to identify the most energetically favorable pathways and predict potential side products. For instance, modeling the oxidation of 1-methylchrysene could provide insights into the transition states and intermediates, aiding in the design of more efficient catalysts. nih.gov

Understanding Electronic Structure and Reactivity: Calculations can determine the distribution of electron density in the molecule, highlighting the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for predicting the regioselectivity of reactions like nitration or halogenation. researchgate.net

Simulating Spectroscopic Data: Computational methods can predict NMR chemical shifts and IR vibrational frequencies. nih.gov Comparing these simulated spectra with experimental data can aid in the structural confirmation of the synthesized compound.

Exploring Potential Applications: By calculating properties such as the HOMO-LUMO gap, ionization potential, and electron affinity, computational chemistry can help to predict the potential of this compound in electronic and optical applications. researchgate.net

The integration of computational modeling with experimental work will undoubtedly accelerate the exploration of this compound chemistry, enabling a more rational and efficient research approach.

Q & A

Q. How should contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound be addressed?

- Resolution Strategies : Conduct controlled experiments to measure solubility in multiple solvents (e.g., DMSO, ethanol) using gravimetric or UV-Vis quantification. Validate stability via accelerated degradation studies (e.g., exposure to light, heat) paired with HPLC monitoring .

- Meta-Analysis : Systematically review literature to identify methodological differences (e.g., purity levels, measurement techniques) causing discrepancies. Use statistical tools to assess data heterogeneity .

Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre17:04

Q. What computational approaches can predict the reactivity or supramolecular interactions of this compound?

- Modeling Techniques : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) or molecular dynamics simulations to study aggregation behavior. Validate predictions with experimental data (e.g., X-ray crystallography, NMR titration) .

- Software Tools : Use Gaussian or ORCA for quantum mechanics calculations and Mercury for crystallographic visualization. Cross-check results with SHELX-refined structural data .

Q. How can systematic reviews optimize the evaluation of this compound’s biological or catalytic activity?

- Design Framework : Follow PRISMA guidelines to screen studies, extract data (e.g., IC50 values, reaction yields), and assess bias. Include multidisciplinary teams to evaluate chemical synthesis protocols and bioactivity assays .

- Data Synthesis : Perform meta-regression to identify factors (e.g., substituent effects, solvent polarity) influencing activity. Address heterogeneity via subgroup analysis or sensitivity testing .

Q. What experimental design principles minimize variability in kinetic studies of this compound’s reactions?

- Control Parameters : Standardize temperature, pressure, and catalyst loading. Use inert atmospheres (e.g., argon) to prevent oxidation. Implement real-time monitoring (e.g., in situ IR) to track reaction progress .

- Statistical Rigor : Apply factorial design of experiments (DoE) to identify critical variables. Use ANOVA to quantify significance of factors like pH or stirring rate .

Methodological Best Practices

Q. How should researchers present structural and analytical data for this compound in publications?

- Visual Clarity : Use tables to summarize spectral data (e.g., NMR shifts, IR peaks) and figures for reaction schemes. Avoid overcrowding graphics with excessive chemical structures; prioritize key intermediates .

- Reproducibility : Include raw data (e.g., crystallographic CIF files) in supplementary materials. Annotate spectra with integration values and coupling constants .

Q. What ethical and statistical considerations are critical when publishing studies on this compound?

- Ethical Compliance : Disclose funding sources and conflicts of interest. Adhere to institutional guidelines for data integrity and authorship criteria .

- Statistical Reporting : Provide confidence intervals for biological assays (e.g., IC50) and detail normalization methods. Use non-parametric tests for non-Gaussian data distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.